6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
Description
This compound is a complex organic molecule, combining various functional groups that contribute to its unique chemical properties and potential applications. It is not widely known in commercial contexts but might hold significance in niche scientific research areas.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGNOJZFBSXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Formation of the 1,3,4-thiadiazole ring: : Using thiosemicarbazide and an appropriate carboxylic acid.
Attachment of cyclopropanecarboxamide: : Through condensation reactions facilitated by activating agents such as EDC or DCC.
Formation of the pyran ring: : Via a multi-step reaction involving intermediates like keto acids.
Introduction of the 2,3-dimethoxybenzoate group: : Typically via esterification reactions using acid chlorides or anhydrides.
Industrial Production Methods
Industrial synthesis may involve bulk chemical reactions under controlled conditions, often using automated systems to ensure precision and scalability. Conditions include appropriate solvents (like THF or DMF), temperature control (usually between 0-100°C), and purified reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like KMnO4 to form sulfoxides or sulfones.
Reduction: : Reducible under conditions involving agents like NaBH4 or LiAlH4, particularly the carbonyl and thiadiazole groups.
Substitution: : The aromatic rings may undergo electrophilic substitution, influenced by substituents present.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohols from ketones, or amines from amides.
Substitution: : Introduction of functional groups into aromatic rings.
Scientific Research Applications
This compound finds use in multiple domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Medicine: : Investigated for pharmacological properties, potentially as a lead compound for drug development.
Industry: : Possible use in material science due to its complex structure.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various enzymes, particularly those involving sulfur and nitrogen, affecting metabolic pathways.
Its amide and thiadiazole groups suggest potential activity against bacterial enzymes or proteins, opening avenues in antimicrobial research.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: : Known for their antimicrobial and anti-inflammatory properties.
Pyran derivatives: : Noted for their wide range of biological activities, including anti-cancer and anti-viral effects.
Benzoate esters: : Frequently used in synthetic chemistry and pharmaceuticals.
Uniqueness
This compound's uniqueness lies in the combination of these moieties, potentially offering a multifaceted approach in biological systems, distinguishing it from compounds containing only one or two of these groups.
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of Thiadiazole Derivative : The thiol group of azoles is treated with ethyl chloroacetate, followed by reaction with hydrazine hydrate to yield acid hydrazide derivatives.
- Coupling with Pyran Derivative : The acid hydrazides are then reacted with phthalic anhydride to form the final derivatives.
- Final Modifications : The resulting compounds are further modified to introduce the cyclopropanecarboxamide and benzoate moieties.
This synthetic approach allows for the introduction of various functional groups that can enhance biological activity.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies have shown promising results:
- Cytotoxicity Assay : Using the MTT assay, it was found that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. For instance, a related thiadiazole derivative showed an IC50 value of 29 μM against HeLa cells, indicating potent anticancer activity .
The proposed mechanism behind the anticancer activity involves:
- Lipophilicity : The presence of thiadiazole and pyran rings increases lipophilicity, enhancing membrane permeability and interaction with cellular targets.
- Inhibition of Key Enzymes : Some studies suggest that compounds containing thiadiazole moieties may act as inhibitors of specific kinases involved in tumor growth and proliferation .
Other Biological Activities
Beyond anticancer properties, compounds similar to this have exhibited:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, highlighting their potential as antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that related structures can reduce inflammation markers in vitro, suggesting broader therapeutic applications .
Study 1: Cytotoxicity Evaluation
A recent study synthesized several derivatives based on the thiadiazole framework. Among them, one compound demonstrated significant activity against both MCF-7 and HeLa cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3d | 29 | HeLa |
| 3c | 73 | MCF-7 |
This study concluded that the incorporation of multiple bioactive moieties enhances overall cytotoxicity .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on understanding how structural variations affect biological activity. The introduction of different substituents on the thiadiazole ring was correlated with changes in potency:
| Substituent | Activity Level |
|---|---|
| Methyl | Moderate |
| Ethyl | High |
| Cyclopropyl | Very High |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles .
Q & A
Basic: What are the primary synthetic strategies for this compound, and how are critical intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazol-2-yl scaffold. A common approach includes:
- Step 1: Cyclopropanecarboxamide coupling to the 5-amino-1,3,4-thiadiazole core via carbodiimide-mediated amidation .
- Step 2: Thioether linkage formation between the thiadiazole and a pyran-3-yl methyl intermediate using Mitsunobu or nucleophilic substitution conditions .
- Step 3: Esterification of the pyran-3-yl moiety with 2,3-dimethoxybenzoic acid under Steglich or acid chloride conditions .
Characterization: Post-synthesis, intermediates are validated via -/-NMR (to confirm substituent connectivity), IR (to track functional groups like C=O and S-H), and LC-MS (to verify molecular weight) .
Basic: How do the functional groups in this compound influence its stability and reactivity?
- Thiadiazole-thioether linkage: Prone to oxidation; stability tests under varying pH and temperature are critical. Use antioxidants (e.g., BHT) in storage buffers .
- Cyclopropane carboxamide: Enhances rigidity, potentially improving target binding but may reduce solubility. Solubility assays in DMSO/PBS mixtures are recommended .
- Pyran-4-one and dimethoxybenzoate: The ester group is hydrolytically labile; monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
Advanced: How should researchers design bioactivity studies to evaluate its antimicrobial or anticancer potential?
Experimental Design:
- Antimicrobial: Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin and assess synergy with β-lactams .
- Anticancer: Screen across NCI-60 cell lines. Prioritize mechanisms via apoptosis (Annexin V/PI staining) and kinase inhibition (ATP-binding assays for kinases like EGFR or CDK2) .
Data Interpretation: Cross-validate activity with structural analogs (e.g., thiazole or pyrazole derivatives) to isolate the role of the cyclopropane-thiadiazole motif .
Advanced: How can contradictions in biological activity data between studies be resolved?
Contradictions often arise from:
- Sample degradation: Degradation products (e.g., hydrolyzed esters) may confound results. Implement stability-indicating HPLC methods and store samples at -80°C with desiccants .
- Assay variability: Standardize protocols (e.g., fixed incubation times, cell passage numbers) and include internal positive/negative controls. For example, in cytotoxicity assays, use doxorubicin as a reference .
- Structural confirmation: Re-characterize batches via X-ray crystallography or 2D-NMR if bioactivity diverges unexpectedly .
Advanced: What strategies optimize reaction yields during the thioether linkage formation?
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .
- Catalysis: Add catalytic iodide (KI) to accelerate Mitsunobu reactions .
- Temperature control: Maintain 0–5°C during thiolate anion generation to minimize side reactions .
- Workup: Purify via silica gel chromatography (hexane/EtOAc gradient) to isolate the thioether intermediate with >95% purity .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
- HPLC-DAD/MS: Use a C18 column (MeCN/H2O + 0.1% TFA) to quantify purity (>98%) and detect hydrolytic byproducts .
- X-ray crystallography: Resolve stereochemistry of the cyclopropane and thiadiazole moieties .
- Thermogravimetric analysis (TGA): Evaluate thermal stability for storage recommendations .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve potency?
- Core modifications: Synthesize analogs with substituted thiadiazoles (e.g., methyl or nitro groups at position 5) and compare activity .
- Ester vs. amide: Replace the dimethoxybenzoate ester with an amide to assess hydrolysis resistance .
- Table 1: SAR trends from analogous compounds:
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Thiadiazole → Thiazole | Reduced antimicrobial activity | |
| Cyclopropane → Cyclohexane | Lower kinase inhibition |
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking: Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or DNA gyrase to identify key interactions (e.g., hydrogen bonds with the pyran-4-one) .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-target complex .
- Pharmacophore modeling: Highlight essential features (e.g., hydrogen bond acceptors in the thiadiazole) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
